

Application Notes and Protocols for the Synthesis and Purification of Tampramine Fumarate

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Compound of Interest

Compound Name: *Tampramine Fumarate*

Cat. No.: *B1681235*

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These application notes provide a comprehensive overview of the synthesis and purification of **Tampramine Fumarate**, a tricyclic antidepressant. The protocols are based on established chemical principles and analogous compound syntheses, offering a robust starting point for laboratory-scale preparation and purification.

Introduction

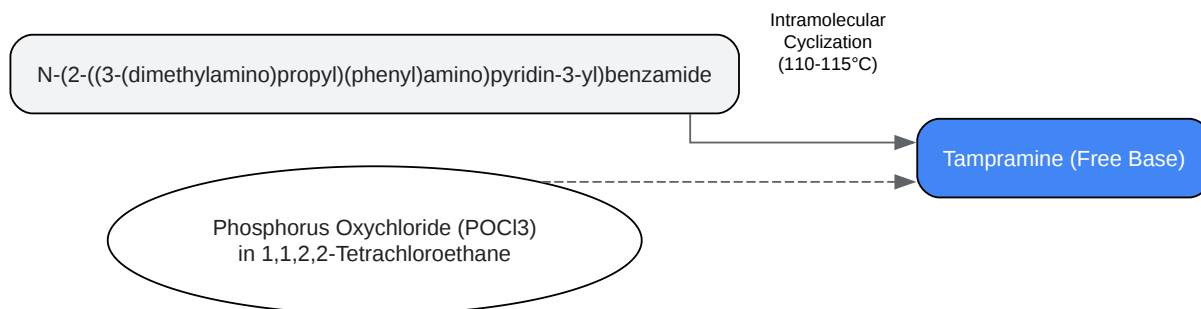
Tampramine (also known as AHR-9377) is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor.^[1] Its chemical name is N,N-Dimethyl-3-(6-phenylpyrido[2,3-b][2][3]benzodiazepin-11-yl)propan-1-amine. For pharmaceutical development and research purposes, it is often prepared as a fumarate salt to improve its stability and handling properties. This document outlines a likely synthetic route to Tampramine and its subsequent conversion to and purification of **Tampramine Fumarate**.

Synthesis of Tampramine Free Base

The synthesis of Tampramine can be adapted from the known synthesis of its chlorinated analog, 6-(2-Chlorophenyl)-N,N-dimethyl-11H-pyrido[2,3-b][2][3]benzodiazepine-11-propanamine.^[1] The core of the synthesis involves an intramolecular cyclization reaction.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the precursor, N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamide, followed by a cyclization step to form the tricyclic core of Tampramine.



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Caption: Proposed synthesis of Tampramine free base via intramolecular cyclization.

Experimental Protocol: Synthesis of Tampramine Free Base

Materials:

- N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamide
- Phosphorus oxychloride (POCl₃)
- 1,1,2,2-Tetrachloroethane
- Dilute Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Methylene Chloride (CH₂Cl₂)

- Sodium Sulfate (Na_2SO_4)
- Isopropyl Ether
- Isopropyl Alcohol

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamide in 1,1,2,2-tetrachloroethane.
- Add phosphorus oxychloride (approximately 4 molar equivalents) to the solution.
- Heat the reaction mixture under a nitrogen atmosphere at 110-115°C for 16 hours.
- After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice and add dilute hydrochloric acid.
- Extract the aqueous acidic solution with petroleum ether twice to remove non-basic impurities.
- Make the aqueous layer basic by the slow addition of sodium hydroxide pellets until a pH > 10 is achieved.
- Extract the basic aqueous solution with methylene chloride twice.
- Combine the organic extracts and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Crystallize the resulting residue from isopropyl ether to yield Tampramine free base.
- For further purification, recrystallize the product from an isopropyl alcohol-isopropyl ether mixture.

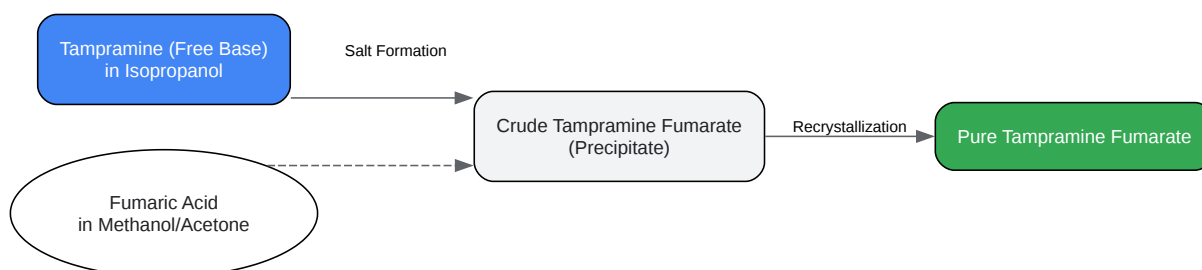
Quantitative Data (Based on Analog Synthesis)

Parameter	Value	Reference
Precursor	N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamide	Adapted from[1]
Reagents	Phosphorus oxychloride, 1,1,2,2-Tetrachloroethane	[1]
Reaction Time	16 hours	[1]
Reaction Temp.	110-115°C	[1]
Yield	~90% (expected)	[1]
Purification	Crystallization from isopropyl ether, Recrystallization from isopropyl alcohol/isopropyl ether	[1]

Synthesis and Purification of Tampramine Fumarate

The free base of Tampramine is converted to its fumarate salt to improve its physicochemical properties. The purification of the fumarate salt is typically achieved through recrystallization.

Salt Formation and Purification Workflow



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Caption: Workflow for the formation and purification of **Tampramine Fumarate**.

Experimental Protocol: Tampramine Fumarate Salt Formation and Purification

Materials:

- Tampramine (free base)
- Fumaric Acid
- Isopropanol
- Methanol
- Acetone

Procedure:

- Dissolve the Tampramine free base in isopropanol.
- In a separate flask, dissolve one molar equivalent of fumaric acid in a minimal amount of methanol and dilute with acetone.
- Add the fumaric acid solution to the Tampramine solution in a single portion.
- Stir the mixture at room temperature. A precipitate should form. Continue stirring for at least 2 hours.
- If a thick slurry forms, it can be diluted with additional acetone to facilitate stirring.
- Collect the precipitated solid by filtration.
- Wash the solid with cold acetone.
- To purify the **Tampramine Fumarate**, recrystallize from a suitable solvent system (e.g., ethanol, methanol/acetone, or isopropanol/water). The optimal solvent system should be determined experimentally.

- Dry the purified crystalline solid under vacuum.

Analytical Characterization

The purity of the synthesized **Tampramine Fumarate** should be assessed using standard analytical techniques.

Analytical Method	Purpose	Expected Outcome
HPLC	Determine purity and identify impurities	High purity (>99%) with minimal impurity peaks
Melting Point	Assess purity and confirm salt formation	A sharp and defined melting point
^1H NMR & ^{13}C NMR	Confirm the chemical structure	Spectra consistent with the structure of Tampramine Fumarate
Mass Spectrometry	Determine the molecular weight	A molecular ion peak corresponding to the Tampramine free base

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
- Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
- 1,1,2,2-Tetrachloroethane is toxic and should be handled with appropriate precautions.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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